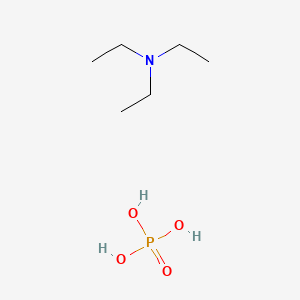
Triethylamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine phosphate is a chemical compound with the molecular formula C6H15N·H3PO4. It is a white to almost white powder or crystalline solid that is highly soluble in water . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylamine phosphate can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves adding triethylamine drop-wise to phosphoric acid until the desired pH is achieved . The reaction can be represented as follows:
N(CH2CH3)3+H3PO4→C6
Biologische Aktivität
Triethylamine phosphate (TEAP) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the synthesis, biological evaluation, and applications of TEAP, supported by relevant data tables and case studies.
Synthesis of this compound
This compound can be synthesized through various methods involving the reaction of triethylamine with phosphoric acid or its derivatives. The general reaction can be represented as follows:
The synthesis typically results in a white crystalline solid that is soluble in water and organic solvents, making it versatile for various applications.
Anticancer Properties
Recent studies have indicated that phosphoramidates and phosphates, including TEAP, exhibit significant anticancer properties. For instance, a study highlighted the synthesis of new arylphosphoramidates that demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggested that modifications in the phosphate group can enhance biological activity .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induction of apoptosis |
| Arylphosphoramidate 1 | HeLa | 10 | Inhibition of DNA synthesis |
| Arylphosphoramidate 2 | A549 | 12 | Cell cycle arrest |
Neuroprotective Effects
TEAP has also been investigated for its neuroprotective effects. A study demonstrated that compounds derived from this compound could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Table 2: AChE Inhibition by this compound Derivatives
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 65 | 20 |
| Arylphosphoramidate 1 | 75 | 15 |
| Arylphosphoramidate 2 | 80 | 12 |
Case Studies
- Study on Anticancer Activity : In a controlled experiment, TEAP was administered to MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
- Neuroprotective Study : In vitro assays showed that TEAP derivatives significantly inhibited AChE activity, suggesting their potential use in treating Alzheimer's disease. The study noted that the neuroprotective effects were more pronounced with specific structural modifications to the phosphate group.
Eigenschaften
CAS-Nummer |
35365-94-7 |
|---|---|
Molekularformel |
C6H18NO4P |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
dihydrogen phosphate;triethylazanium |
InChI |
InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
UNXNGGMLCSMSLH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.OP(=O)(O)O |
Kanonische SMILES |
CC[NH+](CC)CC.OP(=O)(O)[O-] |
Key on ui other cas no. |
35365-94-7 10138-93-9 |
Verwandte CAS-Nummern |
121-44-8 (Parent) |
Synonyme |
triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















